6-Methyl-pyridine-2-sulfonyl chloride
Overview
Description
6-Methyl-pyridine-2-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. It is characterized by a pyridine ring substituted with a methyl group at the 6-position and a sulfonyl chloride group at the 2-position. This compound is of significant interest in organic synthesis due to its reactivity and utility in various chemical transformations.
Mechanism of Action
Target of Action
6-Methyl-pyridine-2-sulfonyl chloride is primarily used as a reagent in organic synthesis . It is involved in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are the organoboron reagents used in the Suzuki–Miyaura coupling .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond through the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide variety of organic compounds, contributing to the development of new pharmaceuticals, agrochemicals, and materials .
Action Environment
The action of this compound is influenced by various environmental factors. The Suzuki–Miyaura coupling reaction, for instance, requires specific reaction conditions, including the presence of a palladium catalyst and an organoboron reagent . The reaction is also sensitive to the pH, temperature, and solvent used . These factors can significantly influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-pyridine-2-sulfonyl chloride typically involves the chlorination of 6-methyl-pyridine-2-sulfonic acid. The reaction is carried out using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents. The reaction conditions generally include refluxing the mixture to ensure complete conversion of the sulfonic acid to the sulfonyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature and reagent addition, enhancing the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-pyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfone derivatives.
Electrophilic Aromatic Substitution: The methyl group on the pyridine ring can participate in electrophilic aromatic substitution reactions, although the presence of the electron-withdrawing sulfonyl chloride group can influence the reactivity.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Reaction Conditions: These reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile, often at room temperature or slightly elevated temperatures.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfones: Formed by the reaction with thiols.
Sulfonate Esters: Formed by the reaction with alcohols.
Scientific Research Applications
6-Methyl-pyridine-2-sulfonyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
Bioconjugation: Used in the modification of biomolecules for the development of bioconjugates and probes.
Material Science: Employed in the synthesis of functional materials with specific properties.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-sulfonyl chloride: Lacks the methyl group at the 6-position, resulting in different reactivity and applications.
6-Methyl-pyridine-3-sulfonyl chloride: The sulfonyl chloride group is positioned differently, affecting its chemical behavior.
6-Methyl-pyridine-4-sulfonyl chloride: Similar to the 3-sulfonyl chloride derivative but with the sulfonyl chloride group at the 4-position.
Uniqueness
6-Methyl-pyridine-2-sulfonyl chloride is unique due to the specific positioning of the methyl and sulfonyl chloride groups, which influences its reactivity and makes it suitable for particular synthetic applications. Its ability to undergo selective reactions with nucleophiles and participate in electrophilic aromatic substitution reactions distinguishes it from other sulfonyl chlorides.
Properties
IUPAC Name |
6-methylpyridine-2-sulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c1-5-3-2-4-6(8-5)11(7,9)10/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWSYDYNEKIQLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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